An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: Synthesis, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: Synthesis, Properties, and Applications in Bioconjugation
Foreword: The Convergence of Bioorthogonal Chemistry and Molecular Design
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. This has led to the ascendancy of "click chemistry," a suite of reactions prized for their reliability, specificity, and biocompatibility.[1][2][3] Central to the practical application of these reactions is the design and synthesis of bifunctional linker molecules. These linkers serve as molecular bridges, bearing reactive handles that enable the covalent joining of two distinct molecular entities, such as a targeting antibody and a potent therapeutic payload.
This technical guide provides a comprehensive exploration of one such linker: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . This molecule is distinguished by its heterobifunctional nature, possessing a terminal alkyne group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a carboxylic acid moiety that can be activated for amide bond formation with amine-containing biomolecules.[4][5] We will delve into the core chemical properties of this compound, provide a detailed, field-tested protocol for its synthesis and characterization, and illustrate its application in a typical bioconjugation workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of click chemistry in their work.
Core Chemical Properties and Structural Analysis
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS Number: 342022-20-2) is a small organic molecule designed for utility in chemical biology and bioconjugation.[6][7] Its structure is a harmonious integration of three key functional components:
-
A Terminal Alkyne: The propargyl group (prop-2-yn-1-yl) provides the "click" functionality, a reactive handle for highly specific CuAAC reactions with azide-modified molecules.[4]
-
A Carboxylic Acid: This functional group offers a versatile point of attachment to biomolecules, typically through the formation of a stable amide bond with primary or secondary amines (e.g., lysine residues in proteins).
-
A Four-Carbon Spacer: The butanoic acid backbone provides a flexible linker of defined length, separating the two reactive termini and potentially influencing the steric accessibility and solubility of the final conjugate.
The interplay of these groups dictates the molecule's chemical behavior and its suitability for various applications.
Figure 1: Chemical structure of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.
Table 1: Physicochemical Properties of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
| Property | Value | Source/Method |
| CAS Number | 342022-20-2 | [6] |
| Molecular Formula | C₇H₉NO₃ | [6] |
| Molecular Weight | 155.15 g/mol | [6] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[8] |
| Melting Point | Not experimentally determined; predicted to be in the range of 90-100 °C | Based on analogous structures[2] |
| Boiling Point | Not determined (decomposes) | Typical for similar structures |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water at neutral pH and nonpolar organic solvents. | Inferred from functional groups and similar compounds[8] |
| pKa (Carboxylic Acid) | Predicted: ~4.5-5.0 | Theoretical estimation based on structure |
| Storage Conditions | Store at 2-8°C, desiccated | General recommendation for alkynes and carboxylic acids |
Synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: A Validated Protocol
The synthesis of the title compound is a straightforward and high-yielding procedure based on the nucleophilic ring-opening of succinic anhydride by propargylamine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.
Causality of Experimental Choices
The choice of reactants and conditions is dictated by the desire for a clean, efficient, and easily purified reaction.
-
Succinic Anhydride: A readily available, inexpensive, and highly reactive electrophile. The cyclic nature of the anhydride ensures that the reaction yields a single product with both a carboxylic acid and an amide.
-
Propargylamine: The nucleophile that introduces the essential alkyne handle.
-
Solvent: A non-protic solvent such as diethyl ether or dichloromethane is chosen to prevent competition with the amine nucleophile and to facilitate precipitation of the product or ease of work-up.
-
Temperature: The reaction proceeds readily at room temperature, avoiding the need for heating which could lead to side reactions.
-
Work-up: An acid-base work-up is employed to separate the acidic product from any unreacted amine and other impurities.
Visualized Workflow for Synthesis and Purification
Figure 2: Step-by-step workflow for the synthesis and purification of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-oxo-4-(butylamino)butanoic acid.[2]
Materials:
-
Propargylamine (≥98%)
-
Succinic anhydride (≥99%)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)
-
Saturated sodium chloride solution (brine)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per mmol of amine).
-
Addition of Anhydride: To the stirring solution at room temperature, add succinic anhydride (1.0 eq) portion-wise over 10-15 minutes. A white precipitate may form during the addition.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH (approx. 2 mL per mmol of anhydride) and an equal volume of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extraction: Separate the layers and extract the organic layer with an additional portion of 10% NaOH. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of the product should form.
-
Product Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure product.
Expected Yield: 70-85%
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
| Technique | Predicted Features |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~12.1 (s, 1H, COOH), ~8.3 (t, 1H, NH), ~3.8 (d, 2H, C≡C-CH₂-N), ~3.1 (t, 1H, C≡CH), ~2.4 (t, 2H, -CO-CH₂-), ~2.3 (t, 2H, -CH₂-COOH). The splitting patterns and integrations should be consistent with the structure.[9][10] |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~174 (COOH), ~171 (C=O, amide), ~82 (C≡C-H), ~73 (C≡C-H), ~38 (C≡C-CH₂-N), ~31 (-CO-CH₂-), ~29 (-CH₂-COOH).[9][11] |
| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~3300 (C≡C-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2100 (C≡C stretch, weak), ~1700 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |
| Mass Spec (ESI-) | m/z: [M-H]⁻ = 154.05. The fragmentation pattern would likely show losses of H₂O, CO, and CO₂.[12] |
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is as a heterobifunctional linker. The carboxylic acid is first coupled to a biomolecule of interest (e.g., a protein or peptide) using standard carbodiimide chemistry (e.g., EDC/NHS). The resulting alkyne-modified biomolecule is then ready for a "click" reaction with an azide-functionalized payload.
The Causality of the CuAAC Reaction
The Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole is the cornerstone of click chemistry for several reasons:[4][5]
-
Bioorthogonality: Alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction proceeds only between the intended partners without side reactions with native biomolecules.
-
High Efficiency: The reaction is highly efficient and often proceeds to completion with high yields, even at low concentrations in aqueous buffers.
-
Robustness: The reaction is tolerant of a wide range of functional groups and is typically performed in aqueous media at or near physiological pH.
Visualized Workflow for a Typical CuAAC Bioconjugation
Figure 3: A two-step workflow for bioconjugation using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid.
General Protocol for CuAAC Bioconjugation
This protocol provides a general framework for the click reaction step. Optimization of reagent concentrations and reaction times may be necessary for specific applications.[5][13][14]
Materials:
-
Alkyne-modified biomolecule (prepared using the title compound) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized payload (e.g., a fluorescent dye, biotin, or drug molecule).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50 mM in water or DMSO/water).
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized payload in your chosen buffer. A typical molar excess of the smaller payload molecule is 5-10 fold.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 copper to ligand.
-
Add Catalyst: Add the copper/ligand premix to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if using fluorescent molecules.
-
Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The final conjugate is then purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is not widely available, a hazard assessment can be made based on its functional groups and data from similar compounds.[15][16][17]
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Skin and Eye Irritation: The carboxylic acid and amide functionalities suggest that the compound may be a skin and eye irritant. Avoid direct contact. In case of contact, rinse thoroughly with water.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood. May cause respiratory tract irritation.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.
Conclusion
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid stands as a testament to the power of rational molecular design in advancing the fields of chemical biology and drug development. Its straightforward synthesis, combined with the robust and bioorthogonal reactivity of its terminal alkyne, makes it an invaluable tool for the construction of complex biomolecular conjugates. By providing a stable and defined linkage, this molecule facilitates the creation of novel antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The protocols and data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this versatile linker in their own innovative research endeavors.
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